![molecular formula C17H17ClN2O5 B398613 N'-[(4-chlorophenoxy)acetyl]-3,4-dimethoxybenzohydrazide CAS No. 331713-17-8](/img/structure/B398613.png)

N'-[(4-chlorophenoxy)acetyl]-3,4-dimethoxybenzohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

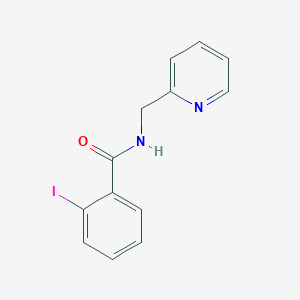

“N’-[(4-chlorophenoxy)acetyl]-3,4-dimethoxybenzohydrazide” is a chemical compound with the molecular formula C17H17ClN2O5. It has a molecular weight of 364.8g/mol. The compound is related to the class of organic compounds known as acylaminobenzoic acid and derivatives .

Synthesis Analysis

The synthesis of similar compounds involves the use of 4-chlorophenoxyacetyl chloride . A direct and efficient method was developed for the preparation of a variety of substituted acetophenone derivatives from readily available arene precursors and acid chlorides .

Molecular Structure Analysis

The molecular structure of similar compounds shows that the hydrazine and water molecules are both located on twofold axes . The C-N-N-C torsion angle is -72.66 (1)° and the dihedral angle between the two benzene rings is 67.33 (1)° .

Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied extensively . For instance, 4-chlorophenoxyacetyl chloride was used in the preparation of substituted acetophenone derivatives .

Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds like 4-chlorophenoxyacetyl chloride have been documented . It has a molecular formula of CHClO, an average mass of 205.038 Da, and a monoisotopic mass of 203.974487 Da .

Scientific Research Applications

Environmental Persistence and Human Exposure

- Organochlorine compounds, including PCBs and dioxins, have been detected in human milk, indicating their environmental persistence and bioaccumulation. Studies have shown that the levels of these compounds in human milk have decreased over time due to regulatory measures, but they still pose a risk due to their persistence in the environment and the human body (Norén & Meironyte, 2000).

Impact on Health

- Exposure to PCBs and dioxins has been linked to various adverse health effects. For instance, workers in environments with high levels of these compounds have shown elevated levels of oxidative DNA damage markers, indicating potential carcinogenic risk (Wen et al., 2008). Furthermore, exposure to these compounds during pregnancy has been associated with alterations in thyroid hormone levels in both mothers and their infants, suggesting potential impacts on development and metabolic health (Koopman‐Esseboom et al., 1994).

Environmental and Occupational Hazards

- Studies have also focused on the occupational exposure to these compounds, particularly among workers in industries such as electronics dismantling and pesticide application. These studies highlight the risks associated with occupational exposure, including the potential for serious health outcomes such as cancer and reproductive health issues (Schreinemachers, 2003).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

N'-[2-(4-chlorophenoxy)acetyl]-3,4-dimethoxybenzohydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClN2O5/c1-23-14-8-3-11(9-15(14)24-2)17(22)20-19-16(21)10-25-13-6-4-12(18)5-7-13/h3-9H,10H2,1-2H3,(H,19,21)(H,20,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQSZVVXNLSRJIH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)NNC(=O)COC2=CC=C(C=C2)Cl)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClN2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[[Amino-(3-nitrophenyl)methylidene]amino] 2-(2,4-dichlorophenoxy)acetate](/img/structure/B398535.png)

![[[Amino-(3-nitrophenyl)methylidene]amino] naphthalene-2-sulfonate](/img/structure/B398536.png)

![[(E)-[amino-(3-nitrophenyl)methylidene]amino] (E)-3-phenylprop-2-enoate](/img/structure/B398537.png)

![1-[(4-Bromophenoxy)acetyl]-4-methylpiperazine](/img/structure/B398538.png)

![[[Amino-(3-nitrophenyl)methylidene]amino] 2-chloro-4-nitrobenzoate](/img/structure/B398539.png)

![2-methoxy-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B398540.png)

![2-methyl-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B398542.png)

![[[Amino-(3-nitrophenyl)methylidene]amino] 2,2-diphenylacetate](/img/structure/B398543.png)

![2-(2-bromo-4-methylphenoxy)-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B398545.png)